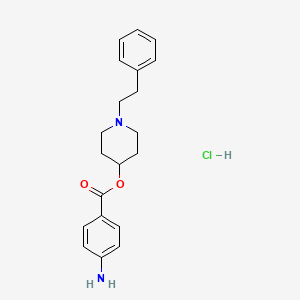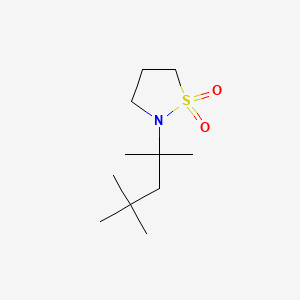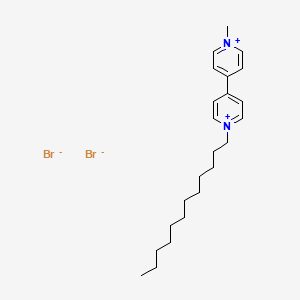
1-Phenethyl-4-piperidyl p-aminobenzoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenethyl-4-piperidyl p-aminobenzoate hydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. This compound is known for its potential applications in medicinal chemistry, particularly in the development of analgesic agents. It is structurally related to other well-known compounds such as fentanyl, which is a potent synthetic opioid analgesic.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenethyl-4-piperidyl p-aminobenzoate hydrochloride typically involves the reaction of 1-phenethyl-4-piperidone with p-aminobenzoic acid. The reaction is carried out under acidic conditions to facilitate the formation of the hydrochloride salt. The process can be summarized as follows:
Formation of Imine: The reaction of 1-phenethyl-4-piperidone with p-aminobenzoic acid forms an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired product.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 1-Phenethyl-4-piperidyl p-aminobenzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent like dichloromethane.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
科学的研究の応用
1-Phenethyl-4-piperidyl p-aminobenzoate hydrochloride has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various piperidine derivatives.
Biology: Studied for its potential effects on biological systems, particularly in the context of pain management and analgesia.
Medicine: Investigated for its potential as an analgesic agent, similar to fentanyl.
Industry: Utilized in the development of new pharmaceutical compounds and chemical intermediates.
作用機序
The mechanism of action of 1-Phenethyl-4-piperidyl p-aminobenzoate hydrochloride involves its interaction with opioid receptors in the central nervous system. The compound acts as an agonist at the μ-opioid receptor, leading to the inhibition of pain signals and the induction of analgesia. The molecular pathways involved include the activation of G-protein coupled receptors and the subsequent modulation of intracellular signaling cascades.
類似化合物との比較
1-Phenethyl-4-piperidyl p-aminobenzoate hydrochloride is structurally similar to other piperidine derivatives such as fentanyl, sufentanil, and alfentanil. it has unique properties that distinguish it from these compounds:
Fentanyl: Known for its high potency and rapid onset of action.
Sufentanil: More potent than fentanyl with a longer duration of action.
Alfentanil: Shorter duration of action compared to fentanyl, used for short surgical procedures.
The uniqueness of this compound lies in its specific chemical structure, which may confer distinct pharmacological properties and potential therapeutic applications.
特性
CAS番号 |
78219-62-2 |
|---|---|
分子式 |
C20H25ClN2O2 |
分子量 |
360.9 g/mol |
IUPAC名 |
[1-(2-phenylethyl)piperidin-4-yl] 4-aminobenzoate;hydrochloride |
InChI |
InChI=1S/C20H24N2O2.ClH/c21-18-8-6-17(7-9-18)20(23)24-19-11-14-22(15-12-19)13-10-16-4-2-1-3-5-16;/h1-9,19H,10-15,21H2;1H |
InChIキー |
NNXHWLPEOGNRCE-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1OC(=O)C2=CC=C(C=C2)N)CCC3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Bromo-6-{[2-(methylamino)phenyl]sulfanyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14436946.png)
![5-dec-1-ynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14436963.png)







![2-[(Dodecylamino)methyl]phenol](/img/structure/B14436988.png)


![Dipropyl [(methylamino)(phenyl)methyl]phosphonate](/img/structure/B14437019.png)
